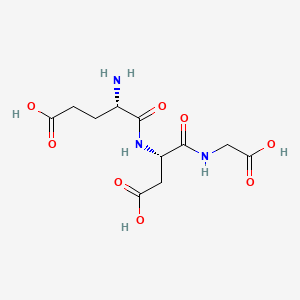
Glutamyl-aspartyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutamyl-aspartyl-glycine is a tripeptide composed of the amino acids glutamate, aspartate, and glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glutamyl-aspartyl-glycine can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, typically protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using specific aminopeptidases. These enzymes catalyze the formation of peptide bonds between amino acids, offering a more environmentally friendly and efficient alternative to chemical synthesis .
化学反応の分析
Types of Reactions
Glutamyl-aspartyl-glycine can undergo various chemical reactions, including:
Oxidation: The oxidation of the peptide can lead to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through enzymatic or chemical methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Enzymes like aminopeptidases or chemical reagents for specific amino acid modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
科学的研究の応用
Glutamyl-aspartyl-glycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Potential therapeutic applications due to its involvement in various biochemical pathways.
Industry: Utilized in the production of bioactive peptides and as a substrate for enzymatic reactions
作用機序
The mechanism of action of glutamyl-aspartyl-glycine involves its interaction with specific enzymes and receptors in the body. For example, it can act as a substrate for aminopeptidases, which cleave the peptide into its constituent amino acids. These amino acids can then participate in various metabolic pathways, including the synthesis of neurotransmitters and other bioactive compounds .
類似化合物との比較
Similar Compounds
Glutathione (γ-glutamyl-cysteinyl-glycine): A major intracellular antioxidant involved in detoxification and cellular protection.
Aspartyl-glycine: A dipeptide composed of aspartate and glycine, involved in protein digestion and metabolism.
Uniqueness
Its combination of glutamate, aspartate, and glycine allows it to participate in various metabolic pathways and interact with specific enzymes and receptors, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
75007-24-8 |
|---|---|
分子式 |
C11H17N3O8 |
分子量 |
319.27 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H17N3O8/c12-5(1-2-7(15)16)10(21)14-6(3-8(17)18)11(22)13-4-9(19)20/h5-6H,1-4,12H2,(H,13,22)(H,14,21)(H,15,16)(H,17,18)(H,19,20)/t5-,6-/m0/s1 |
InChIキー |
DSPQRJXOIXHOHK-WDSKDSINSA-N |
異性体SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N |
正規SMILES |
C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


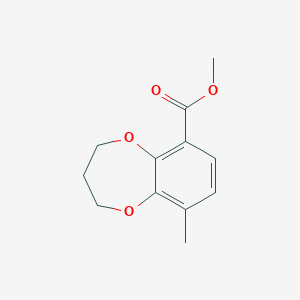
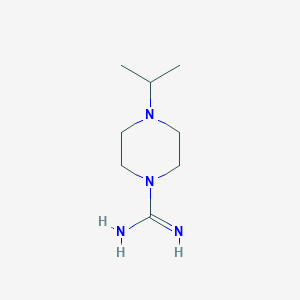
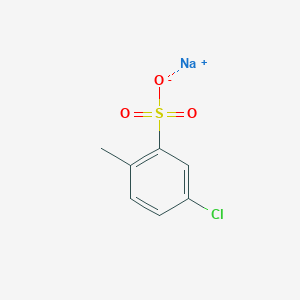
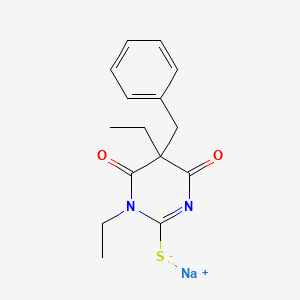
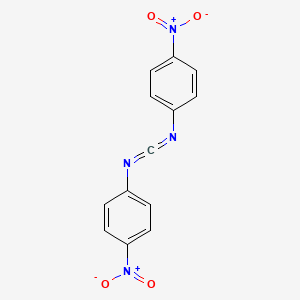
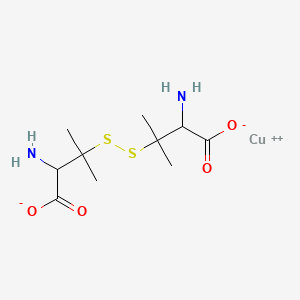
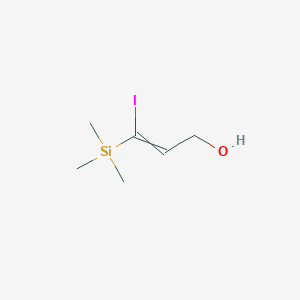
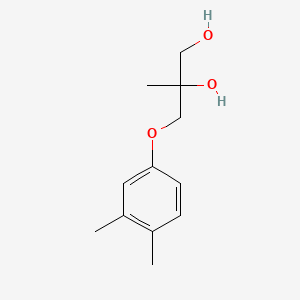
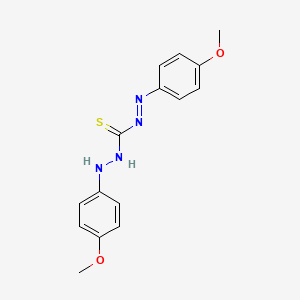
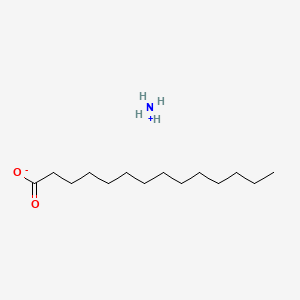
![Ethanol,[1-3H]](/img/structure/B13790943.png)
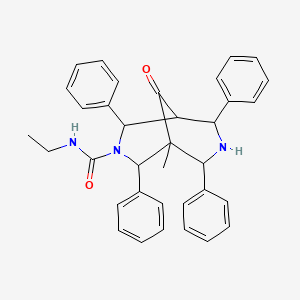
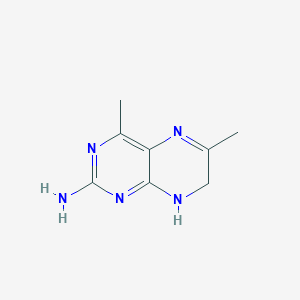
![Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate](/img/structure/B13790982.png)
